molecular formula C6H4BrKO3S B13001596 Potassium 3-bromobenzenesulfonate

Potassium 3-bromobenzenesulfonate

Cat. No.: B13001596
M. Wt: 275.16 g/mol
InChI Key: SXCWOENVJMTILG-UHFFFAOYSA-M
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Description

Potassium 3-bromobenzenesulfonate is an organic compound with the molecular formula C6H4BrKO3S. It is a potassium salt of 3-bromobenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes . The compound is characterized by its bromine and sulfonate functional groups, which contribute to its reactivity and utility in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-bromobenzenesulfonate can be synthesized through the sulfonation of 3-bromobenzene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction typically involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-bromobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

    Solvents: Organic solvents like toluene or dimethylformamide are typically used.

Major Products:

Scientific Research Applications

Potassium 3-bromobenzenesulfonate finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of potassium 3-bromobenzenesulfonate involves its reactivity due to the presence of bromine and sulfonate groups. In coupling reactions, the bromine atom participates in oxidative addition with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The sulfonate group enhances the solubility and stability of the compound in various solvents .

Comparison with Similar Compounds

  • Potassium 4-bromobenzenesulfonate
  • Potassium 3-chlorobenzenesulfonate
  • Potassium 4-chlorobenzenesulfonate

Comparison:

Properties

Molecular Formula

C6H4BrKO3S

Molecular Weight

275.16 g/mol

IUPAC Name

potassium;3-bromobenzenesulfonate

InChI

InChI=1S/C6H5BrO3S.K/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1

InChI Key

SXCWOENVJMTILG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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